4-AMINO-6-(ETHYLANILINO)-1,3,5-TRIAZIN-2-YL CYANIDE
Overview
Description
4-AMINO-6-(ETHYLANILINO)-1,3,5-TRIAZIN-2-YL CYANIDE is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-6-(ETHYLANILINO)-1,3,5-TRIAZIN-2-YL CYANIDE typically involves the reaction of 4-amino-6-chloro-1,3,5-triazine-2-carbonitrile with ethylaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-AMINO-6-(ETHYLANILINO)-1,3,5-TRIAZIN-2-YL CYANIDE undergoes various chemical reactions, including:
Nucleophilic substitution: The amino and ethylanilino groups can participate in nucleophilic substitution reactions.
Electrophilic addition: The triazine ring can undergo electrophilic addition reactions.
Cyclization: The compound can form cyclic structures through intramolecular cyclization reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide and ethanol, with reaction conditions involving heating to reflux.
Electrophilic addition: Reagents such as halogens or acids can be used under controlled temperature conditions.
Cyclization: Catalysts like acids or bases can facilitate cyclization reactions under moderate heating.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazines, while cyclization can produce fused ring systems .
Scientific Research Applications
4-AMINO-6-(ETHYLANILINO)-1,3,5-TRIAZIN-2-YL CYANIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 4-AMINO-6-(ETHYLANILINO)-1,3,5-TRIAZIN-2-YL CYANIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazine ring and the amino groups play a crucial role in these interactions, allowing the compound to form stable complexes with its targets .
Comparison with Similar Compounds
Similar Compounds
4-AMINO-6-(ARYLAMINO)-1,3,5-TRIAZINE-2-CARBONITRILE: Similar structure but with different substituents on the triazine ring.
4-AMINO-6-(METHYLANILINO)-1,3,5-TRIAZIN-2-YL CYANIDE: Similar structure with a methyl group instead of an ethyl group on the aniline moiety.
Uniqueness
4-AMINO-6-(ETHYLANILINO)-1,3,5-TRIAZIN-2-YL CYANIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The ethylanilino group enhances its solubility and reactivity compared to similar compounds with different substituents .
Properties
IUPAC Name |
4-amino-6-(N-ethylanilino)-1,3,5-triazine-2-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6/c1-2-18(9-6-4-3-5-7-9)12-16-10(8-13)15-11(14)17-12/h3-7H,2H2,1H3,(H2,14,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGZOVWXAFIVQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C2=NC(=NC(=N2)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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